Clausine D

Übersicht

Beschreibung

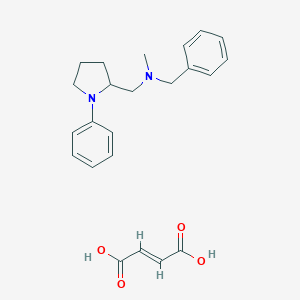

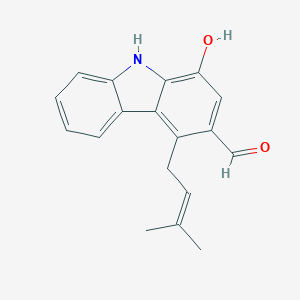

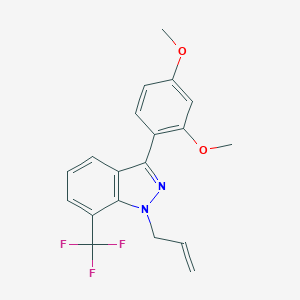

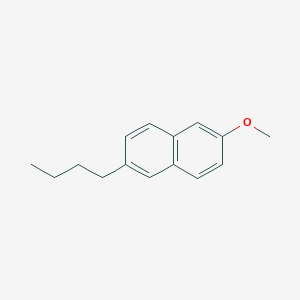

Clausine D is a natural product found in Clausena lansium and Clausena excavata . It is a 4-prenylcarbazole alkaloid .

Synthesis Analysis

The total synthesis of this compound involves a Diels−Alder reaction between an imine quinone and cyclic diene, allowing for the subsequent construction of the carbazole core in a regiospecific manner . The stereochemistry of the natural products is also discussed .Molecular Structure Analysis

This compound has a molecular formula of C18H17NO2 . It contains a total of 40 bonds; 23 non-H bonds, 17 multiple bonds, 3 rotatable bonds, 2 double bonds, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 aldehyde (aromatic), 1 aromatic hydroxyl, and 1 Pyrrole .Chemical Reactions Analysis

The key step in the synthesis of this compound involves a Diels−Alder reaction between an imine quinone and cyclic diene . This allows for the subsequent construction of the carbazole core in a regiospecific manner .Physical and Chemical Properties Analysis

This compound has a molecular weight of 279.3 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 3 .Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Clausine D wurde als eine Verbindung mit potenziellen Antitumoreigenschaften identifiziert. Studien deuten darauf hin, dass this compound, das aus der Gattung Clausena isoliert wurde, antithrombozytäre Wirkungen zeigt, indem es die Thromboxan-A2-Bildung hemmt . Dieser Mechanismus kann zu seiner Antitumoraktivität beitragen, da die Thrombozytenaggregation eine Rolle bei der Tumormetastasierung spielt.

Antithrombozytenaggregation

Die Antithrombozytenaggregationsaktivität von this compound ist für die Prävention von Thrombosen von Bedeutung. Es wird eine höhere Konzentration (150 µM) benötigt, um eine nahezu vollständige Hemmung der Kollagen-induzierten Thrombozytenaggregation zu erzielen . Diese Anwendung ist in der kardiovaskulären Forschung von entscheidender Bedeutung, da die Verhinderung von Blutgerinnseln Leben retten kann.

Pharmakologische Forschung

In der Pharmakologie macht this compound’s Fähigkeit, die Thrombozytenaggregation zu hemmen, es zu einem Kandidaten für die Entwicklung neuer therapeutischer Wirkstoffe . Seine Wirksamkeit und sein Sicherheitsprofil sind Gegenstand laufender Forschung, wobei this compound möglicherweise zur Behandlung von Erkrankungen im Zusammenhang mit einer abnormalen Thrombozytenaggregation eingesetzt werden kann.

Biochemische Studien

Die Rolle von this compound in biochemischen Signalwegen, insbesondere in solchen, die die Kalziumkonzentration in Thrombozyten betreffen, ist von Interesse . Das Verständnis seiner biochemischen Interaktionen kann zu Erkenntnissen über zelluläre Prozesse und die Entwicklung gezielter Behandlungen führen.

Wirkmechanismus

Target of Action

Clausine D, a 4-prenylcarbazole alkaloid , primarily targets platelets . Platelets are small, irregularly shaped anuclear cells that play a crucial role in blood clotting. When blood vessels are damaged or injured, platelets rush to the site of injury and form aggregates to stop the bleeding .

Mode of Action

This compound interacts with its primary targets, the platelets, by inhibiting their aggregation . This interaction results in a significant antiplatelet effect .

Biochemical Pathways

It is known that the compound’s antiplatelet effect is due to the inhibition of the formation of thromboxane a2 . Thromboxane A2 is a substance made by platelets that causes blood clotting and constriction of blood vessels.

Result of Action

The primary result of this compound’s action is the inhibition of platelet aggregation . This can potentially prevent the formation of blood clots, thereby reducing the risk of thrombotic events such as strokes and heart attacks.

Zukünftige Richtungen

While specific future directions for Clausine D research are not available from the search results, this compound and related compounds have been the subject of ongoing research due to their bioactive properties . Further studies could focus on exploring its potential therapeutic applications and refining its synthesis process.

Biochemische Analyse

Biochemical Properties

Clausine D interacts with various biomolecules, particularly enzymes and proteins, in biochemical reactions. It has been found to have a significant antiplatelet effect, which can aid in preventing blood clot formation . This suggests that this compound may interact with enzymes and proteins involved in the coagulation cascade.

Cellular Effects

This compound has been shown to have various effects on cells. It has been found to have significant antiplatelet aggregation activity , suggesting that it can influence cell function, particularly in platelets. It may impact cell signaling pathways related to platelet aggregation, as well as gene expression and cellular metabolism related to this process .

Molecular Mechanism

Its antiplatelet aggregation activity suggests that it may exert its effects at the molecular level by interacting with biomolecules involved in the coagulation cascade . This could involve binding interactions with these biomolecules, inhibition or activation of enzymes, and changes in gene expression.

Temporal Effects in Laboratory Settings

Given its biochemical properties and cellular effects, it is reasonable to speculate that this compound may have long-term effects on cellular function, particularly in relation to platelet aggregation .

Metabolic Pathways

Given its biochemical properties, it is likely that this compound interacts with enzymes or cofactors in certain metabolic pathways .

Eigenschaften

IUPAC Name |

1-hydroxy-4-(3-methylbut-2-enyl)-9H-carbazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-11(2)7-8-13-12(10-20)9-16(21)18-17(13)14-5-3-4-6-15(14)19-18/h3-7,9-10,19,21H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBKXALRNLUCJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C3=CC=CC=C3NC2=C(C=C1C=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162200 | |

| Record name | Clausine D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142846-95-5 | |

| Record name | Clausine D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142846955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clausine D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the known biological activity of Clausine D?

A: this compound, a 4-prenylcarbazole alkaloid, has demonstrated significant antiplatelet aggregation activity. [] This suggests its potential as a therapeutic agent for conditions where blood clotting is a concern.

Q2: Where is this compound found in nature?

A: this compound has been isolated from the stem bark of the Clausena excavata plant. [] This plant is known to contain various bioactive compounds, and the discovery of this compound highlights its potential as a source of novel medicinal agents.

Q3: What other carbazole alkaloids are found alongside this compound in Clausena species, and what are their potential medical applications?

A: Besides this compound, other carbazole alkaloids like Clausine F, 6-methoxyheptaphylline, mafaicheenamine C, and claulansine G have been identified in Clausena plants. [, ] These alkaloids, particularly a combination of this compound, 6-methoxyheptaphylline, and either mafaicheenamine C or claulansine G, are being investigated for their potential as antineoplastic agents due to their tumor cell growth inhibitory effects. [] This highlights the potential of Clausena plants as a source of novel compounds for cancer treatment.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

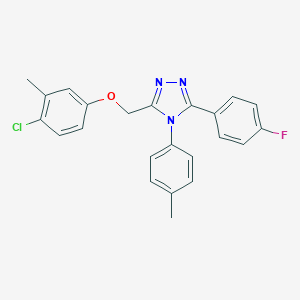

![(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B117046.png)